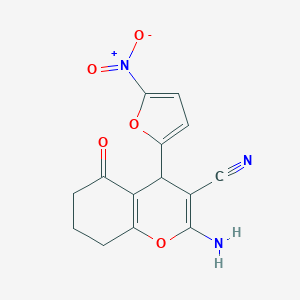
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a chromene core, a nitrofuran moiety, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 5-nitro-2-furaldehyde with malononitrile and a suitable amine under basic conditions to form the chromene core. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions
Major Products
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted amino compounds .
科学的研究の応用
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with nucleic acids and proteins.
Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with cellular macromolecules. The nitrofuran moiety undergoes metabolic activation, leading to the formation of reactive intermediates that can bind to nucleic acids and proteins. This binding can result in the inhibition of DNA replication and protein synthesis, contributing to its potential anticancer effects .
類似化合物との比較
Similar Compounds
2-amino-4-(5-nitro-2-furyl)thiazole: Shares the nitrofuran moiety and exhibits similar biological activities.
5-nitro-2-furyl derivatives: These compounds also possess the nitrofuran group and are studied for their antimicrobial and anticancer properties.
Uniqueness
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its chromene core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and materials science .
特性
分子式 |
C14H11N3O5 |
|---|---|
分子量 |
301.25g/mol |
IUPAC名 |
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O5/c15-6-7-12(10-4-5-11(21-10)17(19)20)13-8(18)2-1-3-9(13)22-14(7)16/h4-5,12H,1-3,16H2 |
InChIキー |
FSRNKSYGVUMTHV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1 |
正規SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















